7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol
Description
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol is a chlorinated bicyclic alcohol. Its structure, featuring a fused cyclobutane (B1203170) and cyclopentene (B43876) ring system, along with the presence of reactive functional groups—a hydroxyl group and a gem-dichloro-substituted carbon—makes it a potent precursor for various chemical transformations. The synthesis of this alcohol is typically achieved through the reduction of its corresponding ketone, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one. This ketone is readily prepared via a [2+2] cycloaddition reaction between cyclopentadiene (B3395910) and dichloroketene (B1203229). orgsyn.orgchemicalbook.comprepchem.com The subsequent reduction to the alcohol can be performed using various reducing agents, including enzymatic methods that can afford specific stereoisomers. mdpi.com
The bicyclo[3.2.0]heptane framework is a recurring motif in a multitude of bioactive molecules and serves as a crucial building block in the synthesis of various natural products and pharmaceuticals. rsc.orgtaltech.ee Its rigid, conformationally constrained structure is particularly valuable in medicinal chemistry for the design of molecules with specific spatial arrangements of pharmacophoric groups. nih.gov By locking flexible acyclic molecules into a bicyclic structure, chemists can enforce a particular conformation, which can lead to enhanced binding affinity and selectivity for biological targets.
For instance, the bicyclo[3.2.0]heptane core has been employed to create conformationally locked analogues of neurotransmitters like GABA (γ-aminobutyric acid), providing valuable tools for studying receptor-ligand interactions. nih.gov Furthermore, derivatives of this bicyclic system have been utilized in the synthesis of novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, which are of interest for the development of new analgesics. lookchem.com The inherent strain and reactivity of the fused ring system also allow for a variety of ring-opening and rearrangement reactions, providing access to a diverse array of carbocyclic and heterocyclic structures.
This compound, in its epimeric forms (endo- and exo-ol), serves as a highly useful intermediate for further synthetic elaborations. rsc.org One of the most significant reactions of this compound is its stereospecific ring-contraction when treated with a base. rsc.org This reaction proceeds with the loss of hydrogen chloride to yield 6-chlorobicyclo[3.1.0]hex-2-en-6-carbaldehydes. rsc.org The stereochemistry of the starting alcohol dictates the stereochemistry of the resulting aldehyde, making this a powerful method for the stereocontrolled synthesis of bicyclo[3.1.0]hexane systems. rsc.org
The versatility of this compound is further demonstrated by the reactivity of its functional groups. The hydroxyl group can be derivatized or used to direct subsequent reactions, while the gem-dichloro group can be transformed into other functionalities or can influence the reactivity of the adjacent carbonyl group in the parent ketone. The double bond in the five-membered ring also offers a site for various addition and functionalization reactions. These features allow for the transformation of this relatively simple starting material into a wide range of more complex molecules, highlighting its importance as a versatile synthetic intermediate in organic chemistry.
Data Tables
Table 1: Physicochemical Properties of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one (precursor to the title compound)
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆Cl₂O | nih.govnist.gov |
| Molecular Weight | 177.03 g/mol | nih.gov |
| Boiling Point | 66-68 °C (2 mmHg) | orgsyn.org |
| Refractive Index (n_D²⁵) | 1.5129 | orgsyn.org |
| IUPAC Name | 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one | nih.gov |
Table 2: Spectroscopic Data for 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| Infrared (IR) | 1806 | C=O | orgsyn.orgorgsyn.org |
| 1608 | C=C | orgsyn.orgorgsyn.org | |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | 2.70 (m, 2H) | CH₂ | orgsyn.orgorgsyn.org |
| 4.10 (m, 2H) | 2CH | orgsyn.orgorgsyn.org | |
| 5.90 (m, 2H) | CH=CH | orgsyn.orgorgsyn.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h1,3-6,10H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABGHGOJIFFLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(C2(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338369 | |
| Record name | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92998-64-6 | |
| Record name | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7,7 Dichlorobicyclo 3.2.0 Hept 2 En 6 Ol
Precursor Synthesis: 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one Formation
The cornerstone of synthesizing the target alcohol is the efficient construction of the 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one framework. The primary and most effective method for this is the [2+2] cycloaddition reaction between dichloroketene (B1203229) and an appropriate olefin.
Dichloroketene-Olefin [2+2] Cycloaddition Reactions in Bicyclic Ketone Synthesis
The [2+2] cycloaddition of dichloroketene to olefins is a powerful tool for the synthesis of dichlorocyclobutanones. researchgate.net Dichloroketene, being highly reactive, readily undergoes this reaction with a variety of olefins, including conjugated dienes, to exclusively form α,α-dichlorocyclobutanone derivatives. researchgate.net This high reactivity is attributed to the electrophilic nature of the ketene (B1206846) functional group, which is enhanced by the electronegative chlorine substituents. researchgate.net
In the specific synthesis of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one, dichloroketene is reacted with cyclopentadiene (B3395910). orgsyn.orgchemicalbook.com This reaction is a concerted cycloaddition that proceeds via an orthogonal approach of the ketene and the olefin. researchgate.net
Regioselectivity and Stereoselectivity in Cycloaddition Processes
The cycloaddition of substituted ketenes to alkenes generally exhibits predictable regioselectivity and stereoselectivity. In the case of dichloroketene addition to cyclic olefins like cyclopentadiene, the reaction proceeds to form a single regioisomer due to the symmetry of the diene.
The stereoselectivity of ketene cycloadditions often favors the formation of the adduct with the larger ketene substituent in the endo position. youtube.com However, for the reaction between dichloroketene and cyclopentadiene, the primary stereochemical consideration is the orientation of the resulting cyclobutanone (B123998) ring relative to the five-membered ring. The reaction typically yields the cis-fused bicyclic system.
Optimization of Reaction Conditions for Dichloroketene Generation and Trapping
Dichloroketene is a reactive and unstable intermediate that must be generated in situ for synthetic applications. researchgate.net A common and effective method for its generation is the dehydrochlorination of dichloroacetyl chloride using a tertiary amine base, such as triethylamine (B128534). researchgate.netorgsyn.orgchemicalbook.com Another method involves the zinc dehalogenation of trichloroacetyl bromide. researchgate.net
The reaction conditions for the cycloaddition are crucial for maximizing the yield and purity of the desired product, 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one. A typical procedure involves the slow, dropwise addition of triethylamine to a refluxing solution of dichloroacetyl chloride and an excess of cyclopentadiene in an inert solvent like pentane (B18724) or hexane. orgsyn.orgchemicalbook.comprepchem.com This controlled addition is important to prevent the polymerization of the highly reactive dichloroketene. orgsyn.orgorgsyn.org The reaction is exothermic, and the precipitation of triethylamine hydrochloride is observed instantaneously. researchgate.net After the addition is complete, the reaction mixture is typically refluxed for an additional period to ensure complete reaction. orgsyn.orgchemicalbook.com
The workup procedure involves removing the triethylamine hydrochloride salt, usually by washing with water, followed by extraction and purification of the product. orgsyn.orgchemicalbook.com Fractional distillation under reduced pressure is a common method for isolating the 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one as a colorless liquid. orgsyn.orgorgsyn.org
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Dichloroketene Precursor | Dichloroacetyl chloride | Readily available and effective for in situ generation. | orgsyn.orgchemicalbook.com |
| Base | Triethylamine | Efficiently dehydrochlorinates the precursor to form dichloroketene. | orgsyn.orgchemicalbook.com |
| Olefin | Cyclopentadiene (excess) | Acts as the trapping agent for the dichloroketene. Excess is used to favor the desired cycloaddition. | orgsyn.orgchemicalbook.com |
| Solvent | Pentane or Hexane | Inert solvent that facilitates the reaction and subsequent workup. | orgsyn.orgchemicalbook.comprepchem.com |
| Temperature | Reflux | Provides the necessary energy for the reaction to proceed efficiently. | orgsyn.orgchemicalbook.com |
| Addition Rate | Slow, dropwise addition of triethylamine solution | Minimizes the polymerization of dichloroketene. orgsyn.org | orgsyn.org |
Alternative Synthetic Routes to the Bicyclo[3.2.0]hept-2-en-6-one Framework
While the dichloroketene cycloaddition is the most direct route to the 7,7-dichloro substituted framework, other methods exist for constructing the parent bicyclo[3.2.0]hept-2-en-6-one skeleton. One such method involves the intramolecular [2+2] cyclization of an α,β-unsaturated ketene intermediate. orgsyn.org This process can be used to generate a variety of substituted bicyclo[3.2.0]hept-3-en-6-ones. Another approach is the photochemical [2+2] cycloaddition. For instance, the intramolecular photochemical cyclization of 3,5-cycloheptadienol can be used to construct the bicyclo[3.2.0]hept-6-en-3-ol skeleton, which can then be oxidized to the corresponding ketone. arkat-usa.org However, for the specific synthesis of the 7,7-dichloro derivative, the dichloroketene cycloaddition remains the most prominent and efficient method.
Conversion of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one to 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol
The final step in the synthesis of the target compound is the reduction of the ketone functionality in 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one to an alcohol. This transformation requires a chemoselective reducing agent that will not react with the carbon-carbon double bond or the gem-dichloro group present in the molecule.
Chemoselective Reduction Strategies for the Ketone to Alcohol Transformation
The reduction of α-haloketones presents a synthetic challenge due to the presence of the halogen atoms, which can be susceptible to reduction. nih.gov However, various methods have been developed for the chemoselective reduction of the ketone group in such compounds.
Conventional methods often employ inorganic reducing agents. google.com For the reduction of bicyclic ketones, reagents like lithium aluminum hydride (LiAlH4) have been used. For example, the selective reduction of bicyclo[3.2.0]hept-6-en-3-one with lithium aluminum hydride can produce the endo-alcohol with high selectivity. arkat-usa.org Other common reducing agents for ketones include sodium borohydride (B1222165). wikipedia.org
In the context of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one, the reduction yields a mixture of the epimeric endo- and exo-alcohols. rsc.org The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the reaction conditions. For instance, bioreduction using enzymes like ketoreductases (KREDs) can offer high stereoselectivity, producing enantiomerically or diastereomerically enriched α-halo alcohols. google.com Studies have shown that the bioreduction of racemic 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one can yield the corresponding alcohol with a degree of stereoselectivity. nih.gov
| Reducing Agent | Selectivity | Typical Application | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Powerful, non-selective | Reduction of a wide range of carbonyl compounds. | arkat-usa.orgwikipedia.org |
| Sodium Borohydride (NaBH4) | Milder, more selective | Reduction of aldehydes and ketones. | wikipedia.org |
| Ketoreductases (KREDs) | High stereoselectivity | Enantioselective or diastereoselective reduction of ketones. | google.com |
The choice of the specific reduction strategy will depend on the desired stereochemistry of the final this compound product. For a racemic mixture, standard reducing agents like sodium borohydride or lithium aluminum hydride are suitable. For the preparation of a specific stereoisomer, an enzymatic reduction would be the preferred method.
Biocatalytic Approaches to the Stereoselective Reduction of Bicyclic Ketones
The synthesis of specific stereoisomers of this compound is of significant interest, and biocatalytic methods offer a powerful tool for achieving high enantioselectivity. These methods utilize enzymes or whole microbial cells to catalyze the reduction of the corresponding ketone, 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one, to the desired alcohol.
Enzyme-Catalyzed Reductions by Alcohol Dehydrogenases (e.g., HSDH, HLADH)
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov In the context of synthesizing this compound, ADHs are employed for the stereoselective reduction of the prochiral ketone precursor. mdpi.com Horse Liver Alcohol Dehydrogenase (HLADH) and hydroxysteroid dehydrogenases (HSDH) are prominent examples of ADHs used for the asymmetric reduction of bicyclic ketones. nih.gov
The stereochemical outcome of the reduction is governed by the enzyme's inherent preference for delivering a hydride ion to either the re or si face of the carbonyl group. nih.gov Most ADHs adhere to Prelog's rule, which predicts the formation of (S)-alcohols. nih.gov However, anti-Prelog ADHs are also known, which yield (R)-alcohols. nih.gov The choice of enzyme is therefore critical in determining the chirality of the resulting this compound.
The reduction process is dependent on a nicotinamide (B372718) cofactor, typically NADH or NADPH, which serves as the hydride donor. acsgcipr.org The general reaction is depicted below:
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺
Research has demonstrated the successful use of HLADH and HSDH in the bioreduction of halogenated bicyclic ketones. nih.gov For instance, in a study involving similar bicyclic ketones, both HSDH and HLADH were co-immobilized and utilized in a water-ethanol single-phase system to facilitate the reduction. nih.gov
| Enzyme | Typical Cofactor | Stereoselectivity | Key Characteristics |
|---|---|---|---|
| Horse Liver Alcohol Dehydrogenase (HLADH) | NAD⁺/NADH | Generally follows Prelog's rule (yields S-alcohols) | Broad substrate specificity, well-characterized. acs.org |
| Hydroxysteroid Dehydrogenase (HSDH) | NAD(P)⁺/NAD(P)H | Can exhibit both Prelog and anti-Prelog selectivity depending on the specific enzyme | High stereospecificity for steroidal and related cyclic ketones. nih.gov |
Microbial Transformations and Fungi-Mediated Stereoselective Processes (e.g., Curvularia lunata, Mortierella ramanniana)
Whole-cell microbial transformations provide an alternative to using isolated enzymes. This approach leverages the metabolic machinery of microorganisms, such as fungi and bacteria, to perform the desired chemical conversion. The use of whole cells can be advantageous as it often circumvents the need for external cofactor addition and regeneration.
Fungi, in particular, are known for their diverse enzymatic capabilities and have been successfully employed in the stereoselective reduction of a wide range of ketones. Species like Curvularia lunata and Mortierella ramanniana have demonstrated efficacy in the biotransformation of complex cyclic molecules. nih.govfrontiersin.org These microorganisms possess a variety of oxidoreductases that can catalyze the reduction of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one with high stereoselectivity.
For example, growing cultures of M. ramanniana have been challenged with bicyclic ketones at concentrations of up to 5 g/L, showcasing the potential for preparative-scale biotransformations. nih.gov Curvularia lunata is also recognized as a potent transforming agent for various organic compounds. frontiersin.org
| Microorganism | Typical Outcome | Advantages | Considerations |
|---|---|---|---|
| Curvularia lunata | Stereoselective reduction of ketones | Can perform complex biotransformations on a variety of substrates. frontiersin.org | Optimization of culture conditions is crucial for high yield and selectivity. |
| Mortierella ramanniana | Stereoselective reduction of bicyclic ketones | Demonstrated tolerance to substrate concentrations suitable for preparative scale. nih.gov | Product isolation from the culture medium may require specific extraction protocols. |
Cofactor Recycling Systems in Bioreductions
The high cost of nicotinamide cofactors (NADH and NADPH) makes their use in stoichiometric amounts economically unfeasible for large-scale synthesis. researchgate.net Therefore, efficient cofactor recycling systems are essential for the practical application of ADH-catalyzed reductions. acs.org These systems regenerate the active reduced form of the cofactor from its oxidized form, allowing for a catalytic amount to be used. nih.gov
There are two primary approaches to cofactor recycling:
Substrate-coupled regeneration: This method utilizes a single enzyme that catalyzes both the reduction of the target ketone and the oxidation of a sacrificial co-substrate. A common example is the use of isopropanol (B130326) as a co-substrate, which is oxidized to acetone. acsgcipr.org
Enzyme-coupled regeneration: This approach employs a second enzyme and a corresponding substrate to regenerate the cofactor. A widely used system is the glucose dehydrogenase (GDH)/glucose system, where GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP⁺ to NADPH. acs.org
Purification and Isolation Techniques for Bicyclic Halohydrins
Following the synthesis of this compound, effective purification and isolation are necessary to obtain a product of high purity. The choice of technique depends on the nature of the impurities and the scale of the reaction.
Distillation Under Reduced Pressure for Intermediate Purification
Distillation under reduced pressure, also known as vacuum distillation, is a crucial technique for purifying compounds that have high boiling points or are thermally labile. solnpharma.comrochester.edu By reducing the pressure above the liquid, the boiling point is significantly lowered, allowing for distillation at a lower temperature and minimizing the risk of decomposition. unacademy.comyoutube.com
This method is particularly useful for the purification of the precursor ketone, 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one, which can be distilled at a boiling point of 66–68 °C at a pressure of 2 mm Hg. orgsyn.org The purification of the final alcohol product, this compound, can also be achieved using this technique, separating it from non-volatile impurities and residual starting materials.
Chromatographic Separation Methods for Isomeric Mixtures
Biocatalytic reductions can sometimes yield a mixture of stereoisomers (enantiomers or diastereomers) of this compound. Chromatographic techniques are indispensable for the separation of these isomeric mixtures. researchgate.net
High-performance liquid chromatography (HPLC) is a powerful tool for the separation of closely related isomers. nih.gov The choice of the stationary phase (e.g., C18, PFP) and the mobile phase composition is critical for achieving optimal resolution. nih.govgoogle.com For halogenated compounds, columns with phenyl or pentafluorophenyl stationary phases can offer unique selectivity. nih.gov
Supercritical fluid chromatography (SFC) is another effective technique, particularly for chiral separations. Chiral SFC, using columns such as Chiralcel OJ-3 or Chiralpak IB, can be employed to resolve enantiomeric mixtures of the bicyclic halohydrin. nih.gov
Gas chromatography (GC) can also be utilized, especially for analytical purposes, to determine the isomeric purity of the product. orgsyn.org The separation of isomers in GC is influenced by the stationary phase and the volatility of the compounds. mdpi.com
| Technique | Application | Key Parameters |
|---|---|---|
| Distillation Under Reduced Pressure | Purification of thermally sensitive compounds with high boiling points. solnpharma.com | Pressure, Temperature. rochester.edu |
| High-Performance Liquid Chromatography (HPLC) | Separation of isomeric mixtures. nih.gov | Stationary phase, mobile phase composition, flow rate. google.com |
| Supercritical Fluid Chromatography (SFC) | Chiral separation of enantiomers. nih.gov | Chiral stationary phase, co-solvent, pressure, temperature. |
| Gas Chromatography (GC) | Analysis of isomeric purity. orgsyn.org | Column (stationary phase), temperature program, carrier gas flow rate. mdpi.com |
Advanced Reaction Pathways and Mechanisms of 7,7 Dichlorobicyclo 3.2.0 Hept 2 En 6 Ol and Its Precursors
Rearrangement Reactions of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ols
The bicyclo[3.2.0]heptane framework, particularly when substituted with reactive functional groups like halogens and hydroxyls, is prone to a variety of fascinating and synthetically useful rearrangement reactions. These transformations are often driven by the release of ring strain and the formation of more stable products. The stereochemistry of the starting material plays a crucial role in determining the reaction pathway and the stereochemical outcome of the products.
Stereospecific Ring Contraction with Base: Formation of Bicyclo[3.1.0]hex-2-en-6-carbaldehydes
The treatment of epimeric 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols with an aqueous base leads to a stereospecific ring contraction, yielding 6-chloro-bicyclo[3.1.0]hex-2-en-6-carbaldehydes. rsc.orgscilit.com This reaction proceeds with the loss of a molecule of hydrogen chloride. rsc.org Specifically, the endo- and exo-alcohols undergo this rearrangement to produce the corresponding exo- and endo-carbaldehydes, respectively. rsc.org The stereospecificity of this reaction is attributed to the conformation of the cyclobutane (B1203170) ring, which is bent, and the trans and diequatorial disposition of the reacting hydroxyl and chloro groups. rsc.org This reaction has also been successfully applied to 6-methyl and 6-nitro-methyl derivatives of the starting alcohols. rsc.org
| Starting Epimeric Alcohol | Product Carbaldehyde |
| 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-endo-ol | 6-chloro-bicyclo[3.1.0]hex-2-en-6-exo-carbaldehyde |
| 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-exo-ol | 6-chloro-bicyclo[3.1.0]hex-2-en-6-endo-carbaldehyde |
Quasi-Favorskii Rearrangements in Dichlorocyclobutanols
The ring contraction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols in the presence of a base is an example of a quasi-Favorskii rearrangement. researchgate.net This type of rearrangement is characteristic of α-halohydrins and involves the formation of a cyclopropanone (B1606653) intermediate via an oxyallyl cation, which then undergoes ring opening to yield the final product. researchgate.net In the case of these dichlorocyclobutanols, the rearrangement is highly stereoselective. researchgate.net The conformation of the molecule, dictated by intramolecular interactions, determines whether the reaction proceeds via a hydride shift to give bicyclo[3.2.0]hept-2-en-6-ones or through ring contraction to form bicyclo[3.1.0]hex-2-en-6-carbaldehydes. researchgate.net
Valence Tautomerism of Ring-Contracted Products
The 6-chloro-bicyclo[3.1.0]hex-2-en-6-endo-carbaldehyde, formed from the ring contraction of the corresponding exo-alcohol, exists predominantly as its valence tautomer. rsc.org Valence tautomers are isomers that can interconvert through the reorganization of bonding electrons. This phenomenon is an important consideration in the characterization and subsequent reactions of these ring-contracted products.
Semipinacol Rearrangements in Bicyclo[3.2.0]heptene Derivatives
While the primary rearrangement pathway for 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols under basic conditions is the quasi-Favorskii ring contraction, related bicyclo[3.2.0]heptene systems can undergo semipinacol rearrangements. This type of rearrangement involves the migration of a carbon or hydrogen atom to an adjacent carbocation, leading to a ring-expanded or ring-contracted product. The specific pathway is highly dependent on the substitution pattern and reaction conditions.
Ring Opening Reactions of Bicyclo[3.2.0]heptane Derivatives
In addition to rearrangement reactions, the strained bicyclo[3.2.0]heptane ring system can undergo ring-opening reactions, providing access to functionalized monocyclic compounds.
Nucleophilic Ring Opening of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
The precursor ketone, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, can undergo nucleophilic attack. rsc.org For instance, the addition of stable phosphoranes (Wittig reagents) to this ketone does not result in the expected ring-contracted products. rsc.org Instead, a normal Wittig reaction occurs, leading to the formation of a 6-alkoxycarbonylmethylene-bicyclic compound. rsc.org This demonstrates that the course of the reaction can be directed away from rearrangement pathways by the choice of nucleophile.
Reactions with Methoxide (B1231860), Hydroxide (B78521), Ammonia (B1221849), and Hydrazine
The precursor ketone, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, undergoes facile ring-opening upon treatment with various nucleophiles. rsc.orgresearchgate.net The reaction of this ketone with reagents such as methoxide and hydroxide ions, as well as ammonia and hydrazine, leads to the cleavage of the cyclobutane ring. rsc.orgresearchgate.net This process is initiated by the nucleophilic attack on the carbonyl carbon, which subsequently promotes the fission of the strained four-membered ring system.
Formation of Dichloromethylcyclopentenecarboxylic Acid Derivatives
The ring-opening of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one with the aforementioned nucleophiles results in the formation of cis-dichloromethylcyclopentenecarboxylic acid derivatives. rsc.orgresearchgate.net For instance, reaction with sodium methoxide in methanol (B129727) yields the corresponding methyl ester. rsc.org A notable exception is the methyl ester derivative, which can subsequently epimerize to the more stable trans-isomer. rsc.orgresearchgate.net In polar aprotic solvents, the reaction with methoxide can lead to methyl benzoate. rsc.org
Table 1: Products from Nucleophilic Ring-Opening of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
| Nucleophile | Primary Product Class | Note | Reference |
|---|---|---|---|
| Methoxide (CH₃O⁻) | cis-Dichloromethylcyclopentenecarboxylic acid methyl ester | Can epimerize to the trans-ester. | rsc.orgresearchgate.net |
| Hydroxide (OH⁻) | cis-Dichloromethylcyclopentenecarboxylic acid | - | rsc.orgresearchgate.net |
| Ammonia (NH₃) | cis-Dichloromethylcyclopentenecarboxylic acid amide | - | rsc.orgresearchgate.net |
| Hydrazine (N₂H₄) | cis-Dichloromethylcyclopentenecarboxylic acid hydrazide | - | rsc.orgresearchgate.net |
Cyclobutane Ring Expansion Reactions
Ring expansion reactions of cyclobutane derivatives provide a powerful method for synthesizing five-membered ring systems. These transformations can be promoted by various reagents and catalysts, including enzymes and metals.
Baeyer-Villiger Monooxygenase (BVMO) Catalyzed Lactonization
The Baeyer-Villiger oxidation is a classic ring-expansion reaction where a ketone is converted to an ester or lactone. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze this transformation with high regio- and enantioselectivity. nih.govresearchgate.net The precursor, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, and its derivatives are common substrates for studying the activity of BVMOs. nih.govrsc.org The enzymatic oxidation of the bicyclo[3.2.0]hept-2-en-6-one core can lead to two regioisomeric lactones, often referred to as the "normal" and "abnormal" products, depending on which carbon atom migrates. nih.govresearchgate.net For example, cyclohexanone (B45756) monooxygenase (CHMO) acting on racemic cis-bicyclo[3.2.0]hept-2-en-6-one converts the (1R,5S)-enantiomer to the normal lactone and the (1S,5R)-enantiomer to the abnormal lactone. nih.gov
Table 2: Regioselectivity in BVMO-catalyzed Oxidation of rac-bicyclo[3.2.0]hept-2-en-6-one
| Enzyme | Substrate Enantiomer | Major Product | Reference |
|---|---|---|---|
| Cyclohexanone Monooxygenase (CHMO) | (1R,5S) | "Normal" Lactone | nih.gov |
| (1S,5R) | "Abnormal" Lactone | nih.gov | |
| Phenylacetone Monooxygenase (PAMO) wild-type | (1S,5R)-favored | "Normal" and "Abnormal" Lactones (3:1 ratio) | researchgate.net |
Metal-Promoted Analogous Rearrangements
Substitution and Functionalization Reactions
The functional groups of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol allow for a variety of subsequent chemical modifications.
Reactions at the Carbinol Position of this compound
The carbinol (hydroxyl) group is a key site for reactivity in this compound. One of the most significant reactions involving this position is a stereospecific ring contraction that occurs upon treatment with an aqueous base. rsc.org The two epimeric alcohols, the 6-endo-ol and the 6-exo-ol, undergo this rearrangement with the loss of hydrogen chloride. rsc.org This reaction yields 6-chloro-bicyclo[3.1.0]hex-2-en-6-carbaldehydes. rsc.org The stereospecificity of the reaction is dictated by the conformation of the cyclobutane ring, requiring a trans and diequatorial arrangement of the reacting hydroxyl and chloro groups. rsc.org
The outcome of the reaction is dependent on the stereochemistry of the starting alcohol:
7,7-dichlorobicyclo[3.2.0]hept-2-en-6-endo-ol yields 6-chloro-bicyclo[3.1.0]hex-2-en-6-exo-carbaldehyde. rsc.org
7,7-dichlorobicyclo[3.2.0]hept-2-en-6-exo-ol yields 6-chloro-bicyclo[3.1.0]hex-2-en-6-endo-carbaldehyde. rsc.org
Wittig Reactions with 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
The reactivity of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one, the direct precursor to this compound, has been investigated in the context of Wittig reactions. When this ketone is treated with stable phosphoranes, it undergoes a normal Wittig reaction rather than inducing ring contraction. rsc.orgscilit.com The reaction involves the addition of the phosphorane to the ketone, forming a betaine (B1666868) intermediate. rsc.org This intermediate then proceeds through the established Wittig mechanism to yield a 6-alkoxycarbonylmethylene-bicyclic compound. rsc.orgscilit.com This outcome demonstrates a standard olefination at the carbonyl position, effectively replacing the keto group with a carbon-carbon double bond functionalized with an alkoxycarbonyl group. rsc.org
Table 1: Wittig Reaction of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
| Reactant | Reagent | Intermediate | Product | Reaction Type | Reference |
| 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | Stable Phosphorane | Betaine | 6-Alkoxycarbonylmethylene-7,7-dichlorobicyclo[3.2.0]hept-2-ene | Normal Wittig Reaction | rsc.org |
Photoreactions and Photorearrangements of Related Bicyclic Systems
The photochemical behavior of bicyclo[3.2.0]heptane systems and related structures reveals complex reaction pathways, including fragmentations and rearrangements. While specific photoreaction studies on this compound are not detailed, analysis of related systems provides insight into potential photochemical transformations.
Photolysis of 7-aryl-substituted 4-methylenebicyclo[3.2.0]hept-2-enes, for instance, results in fragmentation into fulvenes and styrenes. rsc.org This reaction is highly stereoselective and proceeds from the excited singlet state. In some cases, rearrangement to 7-methylenebicyclo[2.2.1]hept-2-ene derivatives can also occur from both excited singlet and triplet states, with the triplet state showing significantly higher efficiency. rsc.org
Another relevant photochemical reaction is the [2+2] cycloaddition used to synthesize the bicyclo[3.2.0]heptane framework. The intermolecular reactions of 4-hydroxycyclopent-2-enone derivatives with various alkenes yield the target bicyclo[3.2.0]heptane structures, typically as a mixture of exo and endo adducts. researchgate.net Intramolecular versions of this reaction have been shown to proceed with high stereochemical purity, yielding a single product. researchgate.net
Furthermore, photorearrangements in related bicyclic systems can involve significant skeletal changes through sigmatropic shifts. For example, the irradiation of 2-cyanobicyclo[2.2.1]hept-2-ene leads to competing 1,2- and 1,3-sigmatropic shifts, which can result in the formation of bicyclo[3.2.0]heptane systems among other products. cdnsciencepub.com
Table 2: Summary of Photoreactions in Related Bicyclic Systems
| Bicyclic System | Reaction Conditions | Key Processes | Products | Reference |
| 7-Aryl-substituted 4-methylenebicyclo[3.2.0]hept-2-enes | Photolysis | Fragmentation, Rearrangement | Fulvenes, Styrenes, 7-Methylenebicyclo[2.2.1]hept-2-ene derivatives | rsc.org |
| 4-Hydroxycyclopent-2-enone derivatives + Alkenes | Photochemical [2+2] Cycloaddition | Intermolecular Cycloaddition | Functionalized Bicyclo[3.2.0]heptanes (exo and endo mixture) | researchgate.net |
| 2-Cyanobicyclo[2.2.1]hept-2-ene | Photolysis | 1,2- and 1,3-Sigmatropic Shifts | Bicyclo[3.2.0]heptane systems, Tricyclic compounds | cdnsciencepub.com |
Synthesis and Chemistry of Derivatives and Analogues of 7,7 Dichlorobicyclo 3.2.0 Hept 2 En 6 Ol
Modifications at the 6-Position: Synthesis of Substituted Bicyclo[3.2.0]hept-2-en-6-ols
The introduction of substituents at the 6-position of the 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol framework allows for the synthesis of a variety of analogues with modified properties and reactivity.
6-Methyl and 6-Nitromethyl Analogues
The synthesis of 6-methyl and 6-nitromethyl analogues of this compound has been reported, leading to the formation of epimeric alcohols. These derivatives have been instrumental in studying the stereochemistry of ring contraction reactions. rsc.org The treatment of these epimeric 6-methyl and 6-nitromethyl derivatives with a base induces a stereospecific ring contraction, yielding substituted 6-chloro-bicyclo[3.1.0]hex-2-en-6-carbaldehydes. rsc.org This reaction proceeds through a mechanism involving a bent cyclobutane (B1203170) ring where the hydroxyl and chloro substituents are in a trans and diequatorial arrangement. rsc.org
The synthesis of these analogues typically starts from the corresponding ketone, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, followed by the addition of an appropriate nucleophile (e.g., a methyl Grignard reagent or nitromethane (B149229) anion) and subsequent reduction if necessary to yield the alcohol.
Table 1: Synthesis of 6-Substituted Analogues of this compound
| Substituent at C-6 | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Methyl | 1. CH₃MgBr, Et₂O; 2. H₂O | Epimeric 6-methyl-7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols | rsc.org |
Arylidene and Hydroxy(aryl)methyl Derivatives
The synthesis of arylidene and hydroxy(aryl)methyl derivatives has been explored starting from the bicyclo[3.2.0]heptan-6-one backbone, which is obtained from the reduction of 7,7-dichlorobicyclo[3.2.0]heptan-6-one using zinc in acetic acid. dergipark.org.tr The resulting saturated ketone, bicyclo[3.2.0]heptan-6-one, serves as a precursor for the synthesis of (E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-ones. dergipark.org.tr These compounds are synthesized through a base-catalyzed Claisen-Schmidt condensation with appropriate benzaldehyde (B42025) derivatives. dergipark.org.tr
It is important to note that this synthetic route involves modification of the saturated and dechlorinated bicyclic ketone at positions 5 and 7, rather than a direct modification of this compound at the 6-position.
Variations in Halogenation Pattern
The halogenation pattern of 7,7-dihalobicyclo[3.2.0]hept-2-en-6-ols can be varied by employing different dihaloketenes in the initial cycloaddition step with cyclopentadiene (B3395910). While dichloroketene (B1203229) is commonly used, other halogenated ketenes can also participate in this [2+2] cycloaddition.
For instance, the synthesis of 6,6-difluorobicyclo[3.2.0]heptane derivatives has been reported, starting from the corresponding bicyclic keto ester and employing deoxofluorination with diethylaminosulfur trifluoride (DAST). researchgate.netnuph.edu.ua Although this example pertains to the saturated bicyclo[3.2.0]heptane system, the underlying principle of modifying the halogen atoms is applicable. The synthesis of the unsaturated 7,7-difluoro analogue would involve the in-situ generation of difluoroketene and its cycloaddition with cyclopentadiene.
The general approach to obtaining variations in the halogenation pattern involves the dehydrohalogenation of the corresponding acyl chlorides or dehalogenation of trihaloacetyl halides to generate the desired dihaloketene in the presence of cyclopentadiene.
Cycloaddition Products and Subsequent Transformations
The parent ketone, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, is synthesized via a [2+2] cycloaddition reaction between dichloroketene, generated in situ, and cyclopentadiene. This cycloaddition product is a valuable intermediate in the synthesis of various complex molecules, most notably prostaglandins (B1171923). mdpi.com
Subsequent transformations of this adduct are key to elaborating the prostaglandin (B15479496) framework. One such critical transformation is the solvolysis of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one. researchgate.net Treatment with a mixture of tert-butyl alcohol, water, and triethylamine (B128534), followed by further reactions, leads to methyl 2-(hydroxymethyl)cyclopent-2-ene-1-carboxylate. researchgate.net This transformation effectively converts the bicyclic system into a functionalized cyclopentene (B43876) ring, which is a core structure in many prostaglandin analogues.
Bridged Bicyclic Enol Ethers and their Rearrangements
The synthesis and Claisen rearrangement of bridged bicyclic enol ethers derived from 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one have been investigated. These reactions provide a pathway to more complex polycyclic systems. The formation of the enol ether typically involves the reaction of the ketone with an alcohol under acidic or basic conditions, or through other modern enol ether synthesis methods. Once formed, these enol ethers can undergo sigmatropic rearrangements, such as the Claisen rearrangement, upon heating. This rearrangement leads to the formation of a new carbon-carbon bond and a rearranged bicyclic or tricyclic ketone, depending on the structure of the enol ether. psu.edu
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one |
| 6-Methyl-7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol |
| 6-Nitromethyl-7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol |
| 6-Chloro-bicyclo[3.1.0]hex-2-en-6-carbaldehyde |
| Bicyclo[3.2.0]heptan-6-one |
| (E)-7-Arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-ones |
| Diethylaminosulfur trifluoride (DAST) |
Advanced Spectroscopic and Structural Characterization of 7,7 Dichlorobicyclo 3.2.0 Hept 2 En 6 Ol and Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of bicyclic compounds. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.
Intermediate: 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
The ¹H NMR spectrum of the ketone intermediate provides key insights into its bicyclic structure. The spectrum, recorded in carbon tetrachloride (CCl₄), shows distinct signals corresponding to the different types of protons in the molecule. orgsyn.orgorgsyn.org The olefinic protons of the five-membered ring appear as a multiplet at 5.90 ppm. The two bridgehead protons (2CH) are observed as a multiplet at 4.10 ppm, while the methylene (B1212753) protons (CH₂) on the cyclopentene (B43876) ring resonate as a multiplet at 2.70 ppm. orgsyn.orgorgsyn.org
Detailed ¹³C NMR data for this intermediate is not widely available in public databases, though its existence has been noted in spectral libraries. nih.gov
Table 1: ¹H NMR Spectral Data for 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 5.90 | Multiplet (m) | 2H | CH=CH |
| 4.10 | Multiplet (m) | 2H | 2CH (Bridgehead) |
| 2.70 | Multiplet (m) | 2H | CH₂ |
Solvent: CCl₄ orgsyn.orgorgsyn.org
For both 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol and its ketone intermediate, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for definitive structural proof. These techniques would map the connectivity between protons, directly link protons to their attached carbons, and establish long-range correlations across the molecular framework, respectively. Such analyses would be particularly vital in distinguishing between the endo and exo stereoisomers of the alcohol. However, specific 2D NMR data for these compounds are not available in the surveyed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates compounds in a mixture before detecting them by mass spectrometry.
Intermediate: 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
The purity of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one can be assessed using gas chromatography. Under specific conditions (20% SE-52 on Chromosorb P 60/80 column at 130°C with a helium flow rate of 60 ml/min), the compound has a retention time of 4.6 minutes. orgsyn.orgorgsyn.org The electron ionization (EI) mass spectrum for this intermediate is available through the NIST Mass Spectrometry Data Center. nist.gov The spectrum provides confirmation of its molecular weight (177.03 g/mol ) and shows a characteristic fragmentation pattern that can be used for its identification. scbt.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
This compound
The IR spectrum of the target alcohol would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. The C=C stretching vibration from the double bond would also be present.
Intermediate: 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
The IR spectrum of the ketone intermediate clearly indicates its key functional groups. A strong absorption band is observed at 1806 cm⁻¹, which is characteristic of the C=O stretch of a strained, four-membered cyclic ketone (cyclobutanone). orgsyn.orgorgsyn.org Additionally, a band at 1608 cm⁻¹ corresponds to the C=C stretching vibration of the double bond in the five-membered ring. orgsyn.orgorgsyn.org The gas-phase IR spectrum is also available in the NIST Chemistry WebBook. nist.govnist.gov
Table 2: IR Absorption Bands for 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
| Frequency (cm⁻¹) | Functional Group |
|---|---|
| 1806 | C=O (Ketone) |
| 1608 | C=C (Alkene) |
Sample: Neat orgsyn.orgorgsyn.org
Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic study of this compound would provide unambiguous proof of its stereochemistry (endo or exo), as well as precise bond lengths and angles. A search of the available literature did not yield any crystallographic data for either the alcohol or its ketone intermediate.
Computational and Theoretical Investigations of Bicyclo 3.2.0 Hept 2 En 6 Ol Chemistry
Quantum Chemical Calculations for Geometries and Electronic Structures
Quantum chemical calculations, particularly using density functional theory (DFT), have been employed to determine the optimized geometries and electronic structures of various bicyclo[3.2.0]heptane isomers. For instance, the structures of several bicyclo[3.2.0] isomers on the C7H6 potential energy surface have been fully optimized using DFT (BLYP/6-31G*). nih.gov The relative energies of these isomers were then determined using higher levels of theory such as CCSD(T) and CASPT2N. nih.gov
These calculations reveal that different isomers, such as bicyclo[3.2.0]hepta-1,3,6-triene and bicyclo[3.2.0]hepta-3,6-diene-2-ylidene, have distinct energies and electronic properties. nih.gov The singlet and triplet states of these carbenes and trienes can lie very close in energy, which has significant implications for their reactivity. nih.gov Such computational approaches provide a foundational understanding of the stability and electronic nature of the bicyclo[3.2.0]heptane framework.
Table 1: Calculated Relative Energies of Bicyclo[3.2.0] Isomers
| Compound | Relative Energy (kcal/mol) |
|---|---|
| Bicyclo[3.2.0]hepta-1,3,6-triene (singlet) | ~20 |
| Bicyclo[3.2.0]hepta-3,6-diene-2-ylidene (singlet) | ~55 |
| Bicyclo[3.2.0]hepta-3,6-diene-2-ylidene (triplet) | ~55 |
| Bicyclo[3.2.0]hepta-2,3,6-triene (singlet) | ~55 |
| Cyclohepta-1,2,4,6-tetraene (singlet) | 0 |
Data sourced from computational studies on C7H6 isomers. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a key tool for elucidating the complex reaction mechanisms involving bicyclo[3.2.0]heptane derivatives. These studies can map out reaction pathways, identify intermediates, and calculate activation energies, providing a detailed picture of how chemical transformations occur.
A significant area of computational investigation for bicyclo[3.2.0]heptane systems is the study of their rearrangement reactions. Transition state analysis helps to understand the feasibility and kinetics of these transformations. For example, computational studies have shown that bicyclo[3.2.0]hepta-3,6-diene-2-ylidene can readily undergo a ring-opening reaction to form cycloheptatetraene with a relatively low activation barrier of 5 kcal/mol. nih.gov In contrast, the rearrangement of bicyclo[3.2.0]hepta-1,3,6-triene to the same product faces a much higher barrier of 35 kcal/mol. nih.gov
DFT calculations have also been used to investigate the Au(I)-catalyzed cycloisomerization of 1,6-enyne systems that produce bicyclo[3.2.0]hept-6-en-2-ones. acs.org These studies revealed a stepwise mechanism involving a 6-endo-dig cyclization followed by a skeletal rearrangement as the most probable pathway. acs.org Theoretical calculations suggested that both a terminal aryl group on the alkyne and a keto carbonyl group at the C(5) position of the 1,6-enyne system are important for the reactivity. acs.org
The surrounding solvent can have a profound impact on reaction pathways and product distributions. Computational models can incorporate solvent effects to provide a more accurate description of reactions in solution. For instance, in a study of the Darzens condensation reaction, the Gibbs free energies for the formation of four different isomers were found to be lower in 2-propanol than in ethanol, indicating greater thermodynamic stability in 2-propanol. The electron transfer was also more favored in 2-propanol. These findings highlight the importance of considering the solvent environment when studying the reactivity of bicyclic compounds.
Table 2: Influence of Solvent on Thermodynamic Stability
| Solvent | Relative Gibbs Free Energy (ΔG) |
|---|---|
| Ethanol | Higher (less favorable) |
| 2-Propanol | Lower (more favorable) |
Qualitative data based on a computational study of a Darzens condensation.
Prediction of Spectroscopic Properties
Computational chemistry can predict various spectroscopic properties, such as IR, NMR, and UV-Vis spectra, which can aid in the identification and characterization of novel compounds. For instance, the calculated IR frequencies and intensities for bicyclo[3.2.0]hepta-1,3,6-triene and its isomers have been reported to potentially assist in their future experimental identification. nih.gov These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized molecule.
Strain Analysis and Ring Distortion within Bicyclo[3.2.0]heptane Systems
The bicyclo[3.2.0]heptane framework is characterized by inherent ring strain due to the fusion of a five-membered and a four-membered ring. sci-hub.st Molecular mechanics calculations have been used to investigate the strain and conformational preferences of these systems.
These calculations have shown that bicyclo[3.2.0]heptane can exist in two primary conformations: an endo (boat) form and an exo (chair) form. actachemscand.org The endo form is generally favored, with a calculated energy preference of 5.5 to 10 kJ/mol over the exo form. actachemscand.org This energy difference suggests that at room temperature, the gas-phase equilibrium mixture would contain a significant majority of the endo conformer. actachemscand.org
Table 3: Conformational and Geometric Parameters of Bicyclo[3.2.0]heptane
| Conformation | Energy Preference | Four-membered Ring Puckering Angle (Φ) |
|---|---|---|
| endo (boat) | Favored | ~2° |
| exo (chair) | Less Favored | ~24° |
Data from molecular mechanics calculations. actachemscand.org
Strategic Applications of 7,7 Dichlorobicyclo 3.2.0 Hept 2 En 6 Ol in Complex Organic Synthesis
Building Blocks for Prostaglandin (B15479496) and Thromboxane (B8750289) Analogues
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol and its ketone precursor, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, are well-established building blocks in the synthesis of prostaglandins (B1171923) and thromboxane analogues. nih.gov The initial step in these synthetic routes typically involves the [2+2] cycloaddition of dichloroketene (B1203229) with cyclopentadiene (B3395910) to produce 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one. thieme-connect.de This ketone can then be stereoselectively reduced to the corresponding alcohol, this compound, setting the stage for further transformations.
The strategic value of this bicyclic alcohol lies in its latent functionality. The dichloro-substituted cyclobutanone (B123998) moiety can undergo a variety of ring-opening and rearrangement reactions to generate key intermediates for prostaglandin synthesis. For instance, removal of the chlorine atoms, often achieved through reduction with agents like tributyltin hydride, followed by further functional group manipulations, leads to intermediates that can be converted into prostaglandins such as PGF2α. thieme-connect.de The development of chemocatalytic routes from these bicyclic precursors has been instrumental in accessing a diverse range of prostaglandin and thromboxane analogues, which are crucial for biological studies and drug development. nih.gov
A notable chemoenzymatic approach to prostaglandin F2α has also utilized an enzyme-catalyzed step involving a derivative of 7,7-dichlorobicyclo[3.2.0]heptan-6-one, underscoring the long-standing importance of this bicyclic framework in the synthesis of these biologically active molecules. nih.gov
Precursors for Tropolone (B20159) Compounds
The conversion of this compound and its corresponding ketone to tropolone and its derivatives represents a classic and efficient ring-expansion strategy. Tropolones are a class of non-benzenoid aromatic compounds with a seven-membered ring, exhibiting a range of interesting biological activities and serving as versatile ligands in coordination chemistry.
The synthesis of tropolone from 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one is typically achieved by treatment with a base in a suitable solvent system. orgsyn.org A common procedure involves refluxing the dichlorobicyclic ketone in glacial acetic acid with sodium hydroxide (B78521). orgsyn.org This process facilitates a ring-expansion cascade, ultimately leading to the formation of the tropolone ring system. The reaction is believed to proceed through a series of intermediates, including the corresponding alcohol, which undergoes rearrangement.
This methodology has been applied to the synthesis of various substituted tropolones, including 4-isopropyltropolone, by starting with the appropriately substituted cyclopentadiene in the initial cycloaddition step. google.com The purification of the crude tropolone product often involves distillation and crystallization to obtain the final product in high purity. google.com
Synthons for α-Vinylketones and Cyclopentane (B165970) Derivatives
The strained bicyclic system of this compound provides a unique platform for the synthesis of functionalized cyclopentane derivatives through stereospecific ring-contraction reactions. This transformation, often referred to as a quasi-Favorskii rearrangement, is a powerful tool for generating highly substituted five-membered rings.
Specifically, the epimeric alcohols, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-endo-ol and 6-exo-ol, undergo a stereospecific ring contraction when treated with an aqueous base. rsc.org This reaction proceeds with the loss of hydrogen chloride to yield 6-chloro-bicyclo[3.1.0]hex-2-en-6-exo-carbaldehyde and 6-endo-carbaldehyde, respectively. rsc.org The stereochemical outcome of the reaction is dependent on the configuration of the starting alcohol, with the reaction proceeding through a bent cyclobutane (B1203170) ring where the reacting hydroxyl and chloro groups are disposed in a trans and diequatorial-like arrangement. rsc.org These resulting bicyclo[3.1.0]hexane derivatives are valuable precursors for a variety of cyclopentane-based structures.
While direct conversion to α-vinylketones is not prominently documented, the functionalized cyclopentane derivatives obtained from the ring-contraction can serve as versatile intermediates for their synthesis through subsequent chemical manipulations.
Applications in the Synthesis of Scaffolds for Medicinal Chemistry Research
The rigid, three-dimensional structure of the bicyclo[3.2.0]heptane framework and its derivatives makes it an attractive scaffold for the design of novel molecules in medicinal chemistry. The ability to introduce various substituents with high stereocontrol allows for the exploration of chemical space and the development of compounds with specific biological activities.
Derivatives of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one have been utilized as starting materials for the synthesis of novel, chiral bicyclo[3.1.0]hex-2-ene amino acid derivatives. researchgate.netacs.org These amino acid analogues are considered valuable building blocks in medicinal chemistry due to their constrained conformations, which can mimic peptide turns or serve as rigid scaffolds for the presentation of pharmacophoric groups. researchgate.net The synthesis of these compounds often involves the ring-contraction of the bicyclo[3.2.0]heptene system to the bicyclo[3.1.0]hexane core, followed by further functionalization. researchgate.net
The bicyclo[3.1.0]hexane scaffold itself is a key structural motif in a variety of biologically active molecules, including analogues of glutamic acid and nucleoside-based pharmaceuticals. acs.org The accessibility of this scaffold from this compound and its derivatives highlights the importance of this chemical compound in the generation of diverse and medicinally relevant molecular architectures.
Design of Novel Polycyclic Systems through Cascade Reactions
The inherent strain and reactivity of the this compound system make it an ideal candidate for initiating cascade reactions to construct complex polycyclic frameworks. Cascade reactions, where a series of bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to molecular complexity.
While specific, extensively documented examples of cascade reactions starting directly from this compound to form diverse polycyclic systems are not abundant in the readily available literature, the known reactivity patterns of this molecule suggest significant potential in this area. The ring-contraction and ring-expansion reactions discussed in previous sections can be considered as foundational steps in potential cascade sequences.
For instance, the formation of the bicyclo[3.1.0]hexane system through ring contraction could be the initial step in a cascade that involves further annulations or rearrangements to build more elaborate polycyclic structures. The development of such cascade reactions, potentially triggered by a single reagent or catalyst, represents a promising avenue for future research in the synthesis of novel and complex organic molecules from this versatile building block.
Future Perspectives and Emerging Research Directions in Bicyclo 3.2.0 Hept 2 En 6 Ol Chemistry
Development of More Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.itrsc.orgdcatvci.org The future synthesis of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol and related compounds is expected to incorporate these principles through several key strategies.
Current syntheses often rely on traditional batch processes which can be resource-intensive. chemicalbook.comorgsyn.org Future methodologies will likely focus on the following areas:
Safer Solvents and Reagents: A primary goal is the replacement of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. evotec.com Research is exploring bio-based solvents and supercritical fluids that have a lower environmental footprint. evotec.com
Catalysis: The development of highly efficient catalytic systems can reduce the need for stoichiometric reagents, thereby minimizing waste. This includes exploring novel transition-metal catalysts and organocatalysts for the key cycloaddition and reduction steps.
Energy Efficiency: Photochemical reactions, which use visible light as a renewable energy source, are a promising alternative to thermally driven processes. mdpi.com Organophotoredox catalysis, for example, has been successfully used for the synthesis of bicyclo[3.2.0]heptanes, offering a more sustainable pathway. unimi.itnih.gov
Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all materials used in the process into the final product, thus reducing waste.
| Green Chemistry Strategy | Application in Bicyclo[3.2.0]heptenol Synthesis | Potential Benefits |
| Use of Greener Solvents | Replacing chlorinated solvents with bio-based alternatives like 2-methyltetrahydrofuran (B130290) (Me-THF) or cyclopentyl methyl ether (CPME). evotec.com | Reduced toxicity, lower environmental persistence, improved worker safety. |
| Advanced Catalysis | Employing photocatalysts (e.g., Eosin Y) or highly active transition metal complexes. unimi.itnih.gov | Lower energy consumption, increased reaction rates, reduced catalyst loading. |
| Renewable Feedstocks | Investigating bio-derived starting materials to replace petroleum-based precursors. | Reduced carbon footprint, enhanced sustainability of the overall process. |
| Waste Reduction | Designing processes with higher atom economy and implementing catalyst recycling. dcatvci.org | Minimized environmental pollution, lower disposal costs, conservation of resources. |
Exploration of Novel Reaction Pathways and Catalytic Transformations
The functional group array of this compound—a secondary alcohol, a dichlorinated carbon, and a double bond—provides a rich platform for exploring novel chemical transformations. Future research will likely focus on leveraging this reactivity to access new molecular scaffolds.
Emerging areas of exploration include:
C-H Activation: Palladium-catalyzed C-H activation cascades have been reported for the synthesis of related bicyclo[3.2.0]heptane lactones, demonstrating the potential for direct functionalization of the bicyclic core. nih.govresearchgate.net Applying this strategy to this compound could enable the introduction of new substituents with high precision.
Ring-Rearrangement and Ring-Opening Reactions: The strained four-membered ring of the bicyclo[3.2.0]heptane system is susceptible to rearrangement. The existing literature describes stereospecific ring-contractions of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols with base to form bicyclo[3.1.0]hexane derivatives. rsc.org Further exploration of these reactions with different catalysts and reagents could yield a diverse range of novel carbocyclic structures. Ring-opening of the precursor ketone has also been shown to produce functionalized cyclopentene (B43876) derivatives. rsc.org
Asymmetric Catalysis: Developing new catalytic methods to control the stereochemistry of the alcohol group during the reduction of the parent ketone, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, is a key objective. This will provide access to enantiomerically pure building blocks, which are crucial for the synthesis of chiral molecules. nih.gov
Photocatalytic Cycloadditions: The use of visible-light photocatalysis to mediate [2+2] cycloadditions offers a powerful method for constructing the bicyclo[3.2.0]heptane skeleton itself, often with high diastereoselectivity. mdpi.comunimi.it
High-Throughput Screening for Biocatalytic Applications
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes such as alcohol dehydrogenases (ADHs) can perform stereoselective reductions or oxidations, making them ideal for producing enantiomerically pure alcohols like the endo- and exo-isomers of this compound. nih.govresearchgate.net
High-throughput screening (HTS) is a critical technology for discovering and optimizing biocatalysts for specific applications. harvard.edunih.gov Future research in this area will involve:
Screening Enzyme Libraries: Large libraries of natural and engineered enzymes will be screened to identify biocatalysts with high activity and selectivity for the reduction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one or the kinetic resolution of the racemic alcohol.
Advanced Assay Development: The development of novel HTS assays is crucial for rapidly evaluating enzyme performance. This includes colorimetric and fluorogenic methods that provide a rapid readout of enzyme activity. nih.govresearchgate.net
Label-Free Detection Methods: Emerging techniques like Surface-Enhanced Raman Scattering (SERS) allow for the direct, label-free monitoring of enzymatic reactions in real-time. biospec.net This approach avoids the need for chromogenic substrates and can significantly accelerate the screening process.
| HTS Technique | Principle | Application for Bicyclo[3.2.0]heptenol Biocatalysis |
| Microtiter Plate Assays | Reactions are performed in 96- or 384-well plates, with detection via absorbance or fluorescence. harvard.edu | Rapidly screening libraries of alcohol dehydrogenases for the stereoselective reduction of the precursor ketone. |
| Fluorescence-Activated Cell Sorting (FACS) | Cells expressing enzyme variants are sorted based on a fluorescent signal linked to product formation. | Ultra-high-throughput screening (10^6-10^8 variants) for directed evolution of enzymes with improved properties. |
| Surface-Enhanced Raman Scattering (SERS) | Label-free detection of substrate and product based on their unique vibrational spectra. biospec.net | Real-time monitoring of enzymatic conversions, providing kinetic data and enabling rapid optimization. |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, offers significant advantages in terms of safety, efficiency, and scalability. almacgroup.commdpi.comspringernature.com The integration of flow chemistry with automated systems represents a paradigm shift in chemical manufacturing.
For the synthesis of this compound, flow chemistry offers several benefits:
Enhanced Safety: Many reactions, including those involving hazardous reagents or unstable intermediates, can be performed more safely on a small scale within a continuous flow reactor.
Precise Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and selectivities. mdpi.com
Telescoped Synthesis: Multiple reaction steps can be combined into a single, continuous process without the need for intermediate isolation and purification. nih.gov For example, the cycloaddition to form the ketone precursor and its subsequent reduction to the alcohol could be performed in a telescoped flow sequence.
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel). almacgroup.com Studies on related photocycloadditions have already shown that flow conditions can improve reaction efficiency and productivity. unimi.it
Advanced Characterization Techniques for Reaction Monitoring and Product Analysis
The development of advanced analytical techniques is essential for understanding reaction mechanisms, optimizing conditions, and ensuring the purity and structural integrity of the final products.
For the chemistry of this compound, key analytical advancements include:
Process Analytical Technology (PAT): The use of in-situ monitoring techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allows for real-time tracking of reactant consumption and product formation. This provides valuable kinetic data and enables precise control over the reaction process.
High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for the accurate mass determination and elemental composition analysis of intermediates and final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D methods like COSY and HSQC, are crucial for the complete structural elucidation of complex bicyclic molecules.
Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the gold standard for determining the enantiomeric purity of the synthesized alcohols.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and relative stereochemistry of crystalline derivatives, which is vital for confirming the outcome of stereoselective reactions. arkat-usa.org
| Analytical Technique | Purpose | Information Obtained |
| In-situ FTIR/Raman | Real-time reaction monitoring | Reaction kinetics, detection of intermediates, endpoint determination. |
| Chiral HPLC/GC | Enantiomeric purity analysis | Enantiomeric excess (e.e.), separation of stereoisomers. |
| 2D NMR Spectroscopy | Detailed structural elucidation | Connectivity of atoms, relative stereochemistry. |
| X-ray Crystallography | Absolute structure determination | Three-dimensional molecular structure, confirmation of stereochemistry. arkat-usa.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol, and how does reaction stereochemistry influence product purity?
- Methodological Answer : The compound can be synthesized via Diels-Alder cycloaddition followed by regioselective chlorination. Stereochemical control is critical during the bicyclo[3.2.0] system formation; using chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) minimizes diastereomer formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the desired stereoisomer. Confirm stereochemistry using X-ray crystallography or NOESY NMR .
Q. How can researchers purify this compound effectively to achieve >95% purity?
- Methodological Answer : Recrystallization in ethanol/water (7:3 v/v) at −20°C yields high-purity crystals. For polar impurities, use preparative HPLC with a C18 column (acetonitrile/water mobile phase, 0.1% trifluoroacetic acid). Monitor purity via GC-MS or HPLC-DAD, ensuring retention time aligns with reference standards .
Q. What spectroscopic techniques are optimal for structural characterization of this bicyclic compound?
- Methodological Answer :
- NMR : H and C NMR in CDCl₃ to identify olefinic protons (δ 5.2–6.0 ppm) and chlorine-induced deshielding. DEPT-135 confirms CH₂/CH₃ groups.
- IR : C-O (stretch ~3400 cm⁻¹) and C-Cl (600–800 cm⁻¹) bonds.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 181.02.
Cross-reference with NIST Chemistry WebBook databases for validation .
Advanced Research Questions
Q. How can reaction mechanisms for this compound formation be elucidated under varying catalytic conditions?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies using deuterated substrates to identify rate-determining steps. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition states and intermediates. Validate with in situ FTIR to monitor intermediate carbonyl species during cyclization .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or mass fragmentation patterns)?
- Methodological Answer :
- NOESY Discrepancies : Re-examine sample concentration (avoid aggregation artifacts) and solvent polarity. Compare with X-ray data to confirm spatial proximity of protons.
- Mass Fragmentation : Use tandem MS/MS to identify daughter ions; rule out adduct formation via ion-trap purification.
Cross-validate with independent synthetic batches and collaborative inter-lab analyses .
Q. How can computational modeling predict the thermodynamic stability of this compound derivatives under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
